molecular formula C35H37ClN2O2 B601815 4-Dechloro-4-(4-chlorophenyl) Loperamide CAS No. 1391052-94-0

4-Dechloro-4-(4-chlorophenyl) Loperamide

Cat. No. B601815
M. Wt: 553.13
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-Dechloro-4-(4-chlorophenyl) Loperamide is an impurity of the antidiarrheal agent, Loperamide . It is also known as Loperamide Hydrochloride Imp. A (EP), Loperamide Imp. A (EP), 4- [4- (4’-Chlorobip .


Molecular Structure Analysis

The molecular formula of 4-Dechloro-4-(4-chlorophenyl) Loperamide is C35H37ClN2O2 . Its molecular weight is 553.13 .


Physical And Chemical Properties Analysis

The molecular weight of 4-Dechloro-4-(4-chlorophenyl) Loperamide is 553.13 . Its molecular formula is C35H37ClN2O2 .

Scientific Research Applications

Radioligand Synthesis

4-Dechloro-4-(4-chlorophenyl) Loperamide has been used in the synthesis of radioligands like N-Desmethyl-loperamide and loperamide. These compounds are synthesized from various precursors including 4-(4-chlorophenyl)-4-hydroxypiperidine, showing their potential in radiochemical applications (Wang, Gao, & Zheng, 2013).

Pharmaceutical Stability and Formulation

The stability of loperamide and its fragments in solid dispersions with different polymers has been studied to understand their physical stability in pharmaceutical formulations. Investigations have focused on compounds like 4-dimethylamino-N,N-dimethyl-2,2-diphenyl-butyramide (F1) and 4-(4-chlorophenyl)-4-piperidinol (F2), highlighting the importance of specific intermolecular interactions for the stability of pharmaceutical compounds (Weuts et al., 2005).

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of compounds related to loperamide, such as [N-methyl-3H]loperamide. This involves reactions with 4-(4-chlorophenyl)-4-hydroxypiperidine and highlights the chemical processes involved in creating specific compounds for research and therapeutic use (Filer, Egan, & Nugent, 2014).

Chemical Modification and Analysis

The modification of loperamide's chemical structure and the comparison of its analogues, such as sila-loperamide, have been explored. These studies aim to understand how changes in chemical structures affect drug properties, including metabolic stability and biotransformation profiles, which are crucial in drug development and optimization (Geyer et al., 2015).

Pharmacokinetics

Research on the quantification of loperamide and its metabolites in human plasma using techniques like LC-MS has been conducted. This kind of study is vital for understanding the pharmacokinetics of drugs and their metabolites in the human body, which is crucial for drug safety and efficacy (He et al., 2000).

properties

IUPAC Name

4-[4-[4-(4-chlorophenyl)phenyl]-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37ClN2O2/c1-37(2)33(39)35(30-9-5-3-6-10-30,31-11-7-4-8-12-31)23-26-38-24-21-34(40,22-25-38)29-17-13-27(14-18-29)28-15-19-32(36)20-16-28/h3-20,40H,21-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFNODUPEBZSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)O)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dechloro-4-(4-chlorophenyl) Loperamide

CAS RN

1391052-94-0
Record name 4-Dechloro-4-(4-chlorophenyl) loperamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-DECHLORO-4-(4-CHLOROPHENYL) LOPERAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0JEK28Z5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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